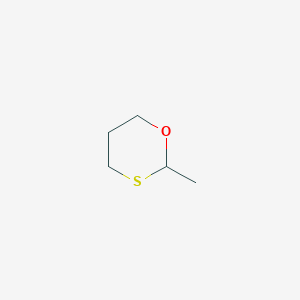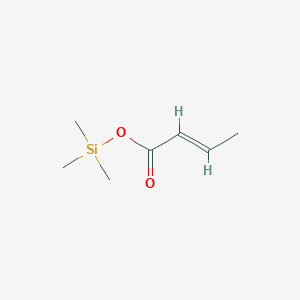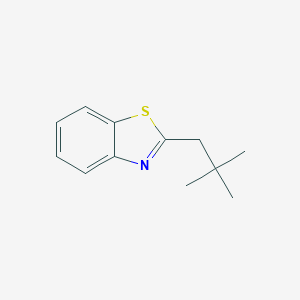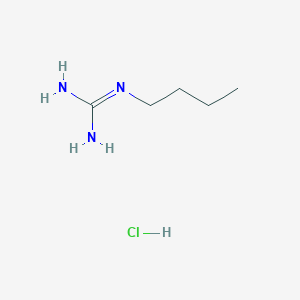![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester, commonly known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
L-Tryptophan methyl ester has various applications in scientific research. It can be used as a precursor for the synthesis of peptides and proteins. It can also be used as a substrate for enzymes involved in the metabolism of L-tryptophan. L-Tryptophan methyl ester has been used in studies related to the synthesis of neurotransmitters, such as serotonin and melatonin. It has also been used in studies related to the regulation of the immune system and the treatment of cancer.
Mécanisme D'action
The mechanism of action of L-Tryptophan methyl ester is complex and not fully understood. It is believed to act as a substrate for enzymes involved in the metabolism of L-tryptophan. It can also cross the blood-brain barrier and be converted into serotonin and melatonin, which are neurotransmitters that play a role in regulating mood, sleep, and other physiological functions.
Biochemical and Physiological Effects:
L-Tryptophan methyl ester has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and melatonin in the brain, which can improve mood and sleep. It has also been shown to have anti-inflammatory and immunomodulatory effects, which can help regulate the immune system and potentially treat certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-Tryptophan methyl ester in lab experiments is its ability to cross the blood-brain barrier and be converted into serotonin and melatonin. This makes it a useful tool for studying the regulation of mood and sleep. However, L-Tryptophan methyl ester has limitations in terms of its stability and solubility. It can also be toxic at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on L-Tryptophan methyl ester. One area of interest is its potential use in the treatment of cancer. Studies have shown that L-Tryptophan methyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a tool for studying the regulation of the immune system. Further research is needed to fully understand the mechanisms of action and potential applications of L-Tryptophan methyl ester.
Méthodes De Synthèse
L-Tryptophan methyl ester can be synthesized through a simple reaction between L-tryptophan and methanol in the presence of a catalyst. The reaction yields L-Tryptophan methyl ester and water. The purity of the final product can be improved through recrystallization and purification techniques.
Propriétés
Numéro CAS |
15939-57-8 |
|---|---|
Nom du produit |
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester |
Formule moléculaire |
C25H37N3O4 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
Clé InChI |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES canonique |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Synonymes |
N-Decanoyl-βAla-L-Trp-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



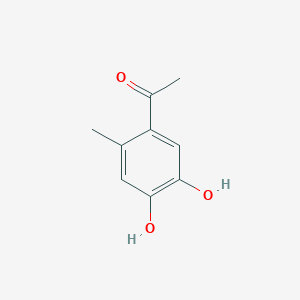


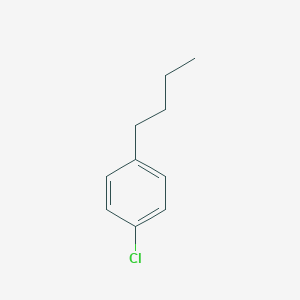


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
